An In-depth Technical Guide to Ingenol-5,20-acetonide-3-O-angelate: Chemical Structure, Properties, and Synthetic Significance
An In-depth Technical Guide to Ingenol-5,20-acetonide-3-O-angelate: Chemical Structure, Properties, and Synthetic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ingenol-5,20-acetonide-3-O-angelate is a key synthetic intermediate in the semi-synthesis of Ingenol-3-angelate (PEP005, also known as ingenol (B1671944) mebutate), a potent activator of protein kinase C (PKC) with significant applications in the treatment of actinic keratosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the pivotal role of Ingenol-5,20-acetonide-3-O-angelate in the stereoselective synthesis of its biologically active counterpart. Detailed experimental protocols for its preparation are presented, alongside a discussion of the known biological activities of the ultimate product, Ingenol-3-angelate, to provide a complete context for its importance in medicinal chemistry and drug development.
Chemical Structure and Identification
Ingenol-5,20-acetonide-3-O-angelate is a complex diterpenoid ester. The core structure is the ingenol backbone, a tetracyclic compound featuring a unique and highly strained "inside-outside" bridged ring system.[1] The 5- and 20-hydroxyl groups of the ingenol core are protected as an acetonide, and the 3-hydroxyl group is esterified with angelic acid.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | [(1S,4S,5S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.0¹,⁵.0⁶,¹¹.0¹⁴,¹⁶]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate[2] |
| CAS Number | 87980-68-5[1][2] |
| Molecular Formula | C₂₈H₃₈O₆[1][2] |
| SMILES | C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@H]4C(=C--INVALID-LINK--[C@H]5--INVALID-LINK--C[C@H]3C)COC(O4)(C)C)O)C[1][2] |
| InChIKey | STFFIQHUWFISBB-YCAZZORDSA-N[2] |
Physicochemical Properties
The physicochemical properties of Ingenol-5,20-acetonide-3-O-angelate are summarized in the table below. These properties are primarily computationally derived from publicly available databases.
Table of Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 470.6 g/mol | [1][2] |
| Exact Mass | 470.26683893 Da | [1][2] |
| XLogP3 | 3.6 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 6 | [2] |
| Rotatable Bond Count | 4 | [2] |
| Topological Polar Surface Area | 82.1 Ų | [2] |
| Appearance | White to off-white solid | [3] |
| Storage Temperature | -20°C | [3] |
Role as a Key Synthetic Intermediate
Ingenol-5,20-acetonide-3-O-angelate is not primarily investigated for its own biological activity but serves as a crucial intermediate in the semi-synthesis of Ingenol-3-angelate. The parent compound, ingenol, can be isolated in greater quantities from the seeds of Euphorbia lathyris than Ingenol-3-angelate can be from Euphorbia peplus.[2] The semi-synthetic route allows for a more efficient and scalable production of the final active pharmaceutical ingredient.
The key steps in this semi-synthesis involve the selective protection of the C5 and C20 hydroxyl groups of ingenol as an acetonide, followed by the stereoselective esterification of the C3 hydroxyl group with angelic acid, and finally, the deprotection of the acetonide group.
Experimental Protocols
The following protocols are based on methodologies described in the literature for the semi-synthesis of Ingenol-3-angelate.[2]
Synthesis of Ingenol-5,20-acetonide
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Materials: Ingenol, acetone, p-toluenesulfonic acid (p-TsOH).
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Procedure:
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Dissolve ingenol in acetone.
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Add a catalytic amount of p-toluenesulfonic acid.
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Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Quench the reaction with a mild base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield Ingenol-5,20-acetonide.
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Synthesis of Ingenol-5,20-acetonide-3-O-angelate
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Materials: Ingenol-5,20-acetonide, angelic anhydride, lithium hexamethyldisilazide (LiHMDS), tetrahydrofuran (B95107) (THF).
-
Procedure:
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Dissolve Ingenol-5,20-acetonide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to a low temperature (e.g., -78 °C).
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Add LiHMDS dropwise and stir for a short period to deprotonate the C3 hydroxyl group.
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Add a solution of angelic anhydride in THF dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
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Extract the product with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the residue by column chromatography to obtain Ingenol-5,20-acetonide-3-O-angelate.
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Deprotection to Ingenol-3-angelate
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Materials: Ingenol-5,20-acetonide-3-O-angelate, phosphoric acid (H₃PO₄), water.
-
Procedure:
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Dissolve Ingenol-5,20-acetonide-3-O-angelate in a suitable solvent mixture (e.g., THF/water).
-
Add phosphoric acid and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
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Neutralize the reaction with a base.
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Extract the product with an organic solvent.
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Dry, filter, and concentrate the organic phase.
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Purify the final product, Ingenol-3-angelate, by chromatography.
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Biological Activity (of Ingenol-3-angelate)
While there is a lack of specific data on the biological activity of Ingenol-5,20-acetonide-3-O-angelate, the deprotected product, Ingenol-3-angelate, is a well-characterized modulator of Protein Kinase C (PKC).[4][5]
Ingenol-3-angelate is known to induce localized cell death (necrosis) followed by an inflammatory response, which is believed to contribute to its therapeutic effect in clearing actinic keratosis lesions.[5] The primary mechanism of action involves the activation of PKC isoforms, particularly PKCδ.[6] This activation triggers a downstream signaling cascade that ultimately leads to apoptosis in cancer cells.[6]
References
- 1. Ingenol-5,20-acetonide-3-O-angelate | C28H38O6 | CID 71482499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Ingenol Mebutate | C25H34O6 | CID 6918670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
